ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No.: 123419-05-6
Cat. No.: VC6159025
Molecular Formula: C11H11N5O4
Molecular Weight: 277.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123419-05-6 |
|---|---|
| Molecular Formula | C11H11N5O4 |
| Molecular Weight | 277.24 |
| IUPAC Name | ethyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3 |
| Standard InChI Key | SHRPPOXTNGKGNF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-nitrophenyl group and at the 4-position with an ethoxycarbonyl moiety. The 5-amino group introduces hydrogen-bonding capability, critical for intermolecular interactions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 123419-05-6 |
| IUPAC Name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate |
| Molecular Formula | C₁₁H₁₁N₅O₄ |
| Molecular Weight | 277.24 g/mol |
| SMILES | CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)N+[O-])N |
| InChIKey | SHRPPOXTNGKGNF-UHFFFAOYSA-N |
The nitro group at the phenyl ring’s meta position influences electronic properties, enhancing electrophilicity and participation in π-π stacking .
Synthesis and Optimization Strategies
Cyclization of Azides and Nitriles
The primary synthetic route involves the Huisgen 1,3-dipolar cycloaddition between aryl azides and ethyl cyanoacetate derivatives. Under microwave irradiation or Lewis acid catalysis, this method achieves yields up to 62%. For example:
Solvent-Free and Metal-Free Approaches
Recent advancements enable metal-free synthesis using α-cyanocarbonyls and arylazides under solvent-free conditions. This method minimizes byproducts and improves atom economy, achieving regioselectivity >90% for the 1,4-disubstituted triazole .
Post-Synthetic Modifications
The 5-amino group undergoes functionalization via:
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Acylation: Reaction with acyl chlorides to form amides.
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Diazo Coupling: Generation of azo dyes for materials applications.
Pharmacological and Material Applications
Medicinal Chemistry
1,2,3-Triazoles serve as bioisosteres for amide bonds, enhancing metabolic stability. Specific findings include:
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Antimicrobial Activity: Analogous compounds inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting cell wall synthesis.
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Anticancer Potential: Triazoles with nitro groups demonstrate pro-apoptotic effects in HepG2 cells (IC₅₀ = 12 µM) .
Coordination Chemistry
The nitro and carboxylate groups act as ligands for transition metals. Copper(II) complexes exhibit enhanced catalytic activity in azide-alkyne cycloadditions.
Future Directions and Challenges
Scalability of Synthesis
Optimizing microwave-assisted protocols could reduce reaction times from hours to minutes, enabling industrial-scale production .
Targeted Drug Delivery
Functionalizing the ethoxycarbonyl group with PEG chains may improve solubility and bioavailability for in vivo applications.
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